4-(Methylthio)benzoic acid

Overview

Description

4-(Methylthio)benzoic acid is a light yellow to beige crystalline powder . It has been found to reduce cisplatin nephrotoxicity in rats and prevent in vitro DNA binding and mutation induction in Escherichia coli K12 .

Synthesis Analysis

The synthesis of 4-(Methylthio)benzoic acid involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures between 0 and 20°C . The reaction is carried out under an inert atmosphere .Molecular Structure Analysis

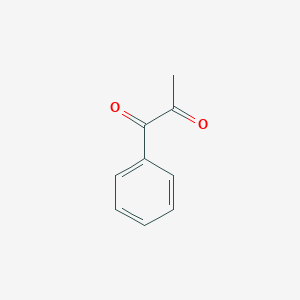

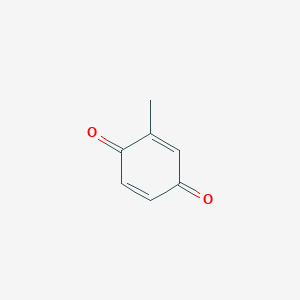

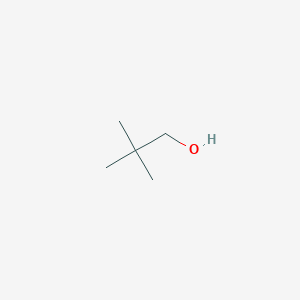

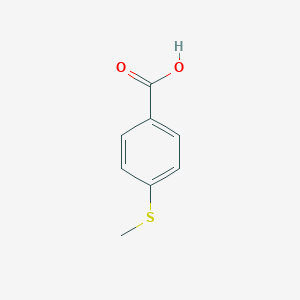

The molecular formula of 4-(Methylthio)benzoic acid is C8H8O2S . The structure can be represented as CH3SC6H4CO2H .Chemical Reactions Analysis

4-(Methylthio)benzoic acid has been found to reduce cisplatin nephrotoxicity in rats . It also prevents in vitro DNA binding and mutation induction in Escherichia coli K12 .Physical And Chemical Properties Analysis

4-(Methylthio)benzoic acid is a light yellow to beige crystalline powder . It has a molecular weight of 168.21 . The compound is solid at 20°C .Scientific Research Applications

Cisplatin Nephrotoxicity Reduction

- Application : Administration of 4-(Methylthio)benzoic acid has been shown to reduce cisplatin-induced nephrotoxicity in rats . This protective effect makes it a promising candidate for improving chemotherapy outcomes.

DNA Binding Inhibition

- Application : 4-(Methylthio)benzoic acid prevents in vitro DNA binding and mutation induction in Escherichia coli K12 . Its ability to inhibit DNA binding makes it relevant for genetic research and drug development.

Thioether Scavenging

- Application : 4-(Methylthio)benzoic acid, along with its methylester (methyl 4-(methylthio)benzoate), has been tested as a scavenger for hepatocarcinogen-derived electrophilic metabolites . This property could have implications in liver health and detoxification studies.

Structural Analysis via Powder X-ray Diffraction

- Application : Researchers have used powder X-ray diffraction to analyze the crystal structures of 4-(Methylthio)benzoic acid and related compounds . This technique aids in drug formulation and material science.

Chemical Synthesis and Derivatives

- Application : It can be used to synthesize compounds like 4-(Methylthio)benzaldehyde, 4-(Methylthio)phenylacetic acid, and 4-(Methylthio)benzonitrile . These derivatives find applications in organic synthesis and pharmaceutical research.

Safety and Hazards

4-(Methylthio)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It has been observed to interact with dna and potentially other cellular components .

Mode of Action

4-(Methylthio)benzoic acid has been found to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that the compound may interact with DNA or associated proteins to prevent mutagenic events.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests it may influence dna replication and repair pathways .

Pharmacokinetics

Its physicochemical properties such as a predicted logp of 2740 and a predicted water solubility of 0221 mg/ml suggest it may have reasonable bioavailability .

Result of Action

The administration of 4-(Methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of cellular damage.

properties

IUPAC Name |

4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHCPERWLHBLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157324 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)benzoic acid | |

CAS RN |

13205-48-6 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4SWG87DXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-(methylthio)benzoic acid influence its photochemical behavior compared to other sulfur-containing carboxylic acids?

A1: Research indicates that the position of the methylthio group relative to the carboxyl group plays a crucial role in the photochemical properties of 4-(methylthio)benzoic acid. [] Studies using 4-carboxybenzophenone as a triplet sensitizer have shown that 4-(methylthio)benzoic acid participates in photoinduced electron transfer reactions. [, ] The efficiency of this process, along with subsequent reactions like decarboxylation, impacts the compound's ability to initiate free-radical polymerization. For example, radicals localized on carbons adjacent to the sulfur atom, generated after efficient decarboxylation, exhibit higher initiation yields. [] Moreover, aromatic radicals demonstrate greater efficiency as initiators compared to their aliphatic counterparts. []

Q2: Can 4-(methylthio)benzoic acid be used to create self-assembled monolayers (SAMs) on metal surfaces?

A2: Yes, 4-(methylthio)benzoic acid has been successfully incorporated as a ligand in polynuclear cobalt(II,III) complexes that form SAMs on gold surfaces. [] The thioether group within the 4-(methylthio)benzoic acid ligand facilitates adsorption onto the gold surface. These SAMs have shown enhanced electrical robustness compared to similar structures utilizing dinuclear {CuIILnIII} complexes. []

Q3: How does the adsorption of 4-(methylthio)benzoic acid on titanium dioxide (TiO2) surfaces impact its photocatalytic one-electron oxidation?

A3: Studies using time-resolved diffuse reflectance spectroscopy reveal that 4-(methylthio)benzoic acid exhibits a strong affinity for TiO2 surfaces due to the presence of the carboxyl group. [] This adsorption is significantly stronger compared to analogous compounds with -CH2OH or -CH3 groups. [] The high local concentration of 4-(methylthio)benzoic acid on the TiO2 surface facilitates the formation of dimer radical cations upon photocatalytic one-electron oxidation. []

Q4: What is the crystal structure of 4-(methylthio)benzoic acid?

A4: 4-(Methylthio)benzoic acid crystallizes in a monoclinic system with the space group P21/a. [] This contrasts with the triclinic system observed in the ortho-substituted isomer, 2-(methylthio)benzoic acid. []

Q5: Can 4-(methylthio)benzoic acid be used as a ligand in the synthesis of single-molecule magnets (SMMs)?

A5: Yes, 4-(methylthio)benzoic acid has been successfully employed as a peripheral ligand in the creation of a Mn12 single-molecule magnet. [] Replacing acetate ligands in a Mn12ac precursor with 4-(methylthio)benzoic acid yielded a new SMM with distinct magnetic properties. [] The presence of the thioether groups in the periphery allows for potential anchoring to metallic surfaces. []

Q6: What computational chemistry studies have been conducted on 4-(methylthio)benzoic acid?

A7: Density functional theory (DFT) calculations using the B3LYP functional have been employed to investigate the electronic structure of 4-(methylthio)benzoic acid. [] These studies revealed that the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is larger for 4-(methylthio)benzoic acid compared to its ortho-substituted isomer. [] This information provides insights into the relative reactivity and stability of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.